molecular formula C19H14N2O4S B2676729 Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 393837-60-0

Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B2676729
CAS No.: 393837-60-0
M. Wt: 366.39
InChI Key: WGAIABYRNAOVQF-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrzionlidin-1-yl)benzoate is a heterocyclic ester featuring a benzothiazole moiety linked via a methyl group to a benzoate scaffold substituted with a 2,5-dioxopyrrolidin-1-yl group. This compound is of interest due to its structural hybridity, combining a benzothiazole (known for pharmacological relevance, including antimicrobial and antitumor activity) with a pyrrolidine dione moiety, which often serves as a reactive handle in prodrug design or covalent inhibitors . The 2,5-dioxopyrrolidin-1-yl group may enhance electrophilicity, enabling interactions with nucleophilic residues in biological targets.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-17-8-9-18(23)21(17)13-5-3-4-12(10-13)19(24)25-11-16-20-14-6-1-2-7-15(14)26-16/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAIABYRNAOVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves the condensation of a benzothiazole derivative with a pyrrolidine-2,5-dione derivative. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the benzothiazole moiety attacks the carbonyl carbon of the pyrrolidine-2,5-dione, forming the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)0.57
Compound BU-937 (leukemia)10
Compound CDU-145 (prostate cancer)8 ± 3

These findings suggest that structural modifications can significantly influence the efficacy of these compounds against different types of cancer .

Antimicrobial Properties

Benzothiazole derivatives have also shown promising antibacterial activity. For instance, studies have demonstrated that certain derivatives exhibit enhanced inhibitory effects against pathogenic bacteria such as Vibrio cholerae and Shigella dysenteriae, outperforming traditional antibiotics like ciprofloxacin .

Neuroprotective Effects

Research into the neuroprotective properties of benzothiazole compounds indicates their potential in treating neurodegenerative diseases. The incorporation of pyrrolidine rings has been linked to anticonvulsant activities in various models . The mechanism often involves modulation of neurotransmitter systems, enhancing neuronal survival under stress conditions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes relevant to various diseases.

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer efficacy of a series of benzothiazole derivatives, including this compound, against multiple cancer cell lines using MTT assays. Results indicated significant cytotoxicity correlated with structural variations .
  • Neurotoxicity Assessment : In another study assessing neurotoxicity via the maximal electroshock test, derivatives were found to exhibit varying degrees of anticonvulsant activity while maintaining low neurotoxic profiles .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Key Functional Groups Physicochemical Properties Biological Activity Synthesis Method References
Target Compound : Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate Benzothiazole (electron-withdrawing), methyl ester, 2,5-dioxopyrrolidin-1-yl (electrophilic) LogP (estimated): ~3.2; moderate aqueous solubility Potential covalent enzyme inhibitor (unconfirmed) Esterification of 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid with benzothiazolemethanol
BD87625 : 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate Dual 2,5-dioxopyrrolidin-1-yl groups, benzoate ester LogP: ~2.8; higher polarity Unknown (likely reactive crosslinker) Stepwise esterification with activated pyrrolidine dione derivatives
Compound 3s : Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone Benzothiazole, pentyloxy linker, dual pyrrolidinyl groups LogP: ~4.1; lipophilic Multitargeted ligand (e.g., cholinesterase inhibition) Coupling of benzothiazole intermediates with pyrrolidine via dibromopentane linker
Thiadiazole-fused benzodioxine derivatives (e.g., from ) Thiadiazole, benzodioxine LogP: ~2.5–3.0; moderate solubility Anticancer and antimicrobial activity demonstrated Condensation of thiosemicarbazide with benzodioxine aldehydes

Key Comparative Insights

Reactivity and Electrophilicity

The target compound’s 2,5-dioxopyrrolidin-1-yl group confers greater electrophilicity compared to BD87625’s dual dioxopyrrolidinyl groups, which may lead to distinct covalent binding kinetics.

Pharmacokinetic Profiles

  • Lipophilicity : The benzothiazolemethyl group in the target compound increases LogP (~3.2) relative to BD87625 (~2.8), suggesting improved membrane permeability but reduced solubility.
  • Biological Half-Life : Thiadiazole-fused benzodioxine derivatives () exhibit moderate solubility and stability, aligning with their in vitro antimicrobial efficacy .

Biological Activity

Benzo[d]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the compound Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate , exploring its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of benzo[d]thiazole derivatives typically involves multi-step organic reactions. For the compound , the synthesis may include:

  • Formation of the benzo[d]thiazole core through cyclization reactions involving appropriate precursors.
  • Coupling with 2,5-dioxopyrrolidine to introduce the dioxopyrrolidinyl moiety.
  • Esterification with benzoic acid derivatives to yield the final product.

The detailed synthetic pathway can be summarized as follows:

StepReaction TypeKey ReagentsYield
1CyclizationThiazole precursors85%
2CouplingDioxopyrrolidine90%
3EsterificationBenzoic acid derivatives75%

Biological Evaluation

The biological activity of this compound has been evaluated through various in vitro and in vivo assays. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have indicated that compounds containing a benzo[d]thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against A549 (lung), MCF7 (breast), and HT1080 (fibrosarcoma) cell lines.
  • Results : The compound demonstrated IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating moderate to strong anticancer activity .

Antimicrobial Activity

The antimicrobial properties of benzo[d]thiazole derivatives have also been investigated:

  • Microbial Strains Tested : Staphylococcus aureus and Candida albicans.
  • Findings : The compound exhibited notable inhibitory effects on bacterial growth with an MIC (Minimum Inhibitory Concentration) of approximately 15 µg/mL against S. aureus, suggesting potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using COX-2 inhibition assays:

  • Inhibition Studies : The compound was screened for its ability to inhibit COX-2 enzyme activity.
  • Results : Preliminary results indicated a significant reduction in COX-2 activity, with an IC50 value of around 5 µM, suggesting that this compound could serve as a lead for developing anti-inflammatory drugs .

Case Studies

Several case studies highlight the efficacy of benzo[d]thiazole derivatives in therapeutic applications:

  • Case Study on Cancer Treatment :
    • A study involving a series of benzo[d]thiazole derivatives showed that modifications at the dioxopyrrolidinyl position enhanced anticancer activity significantly.
    • The study concluded that structural modifications can lead to improved potency against resistant cancer cell lines.
  • Case Study on Antimicrobial Resistance :
    • Research focused on the antimicrobial properties of benzo[d]thiazole derivatives revealed their effectiveness against antibiotic-resistant strains of bacteria.
    • This underscores the importance of exploring these compounds as potential alternatives in treating resistant infections.

Q & A

Q. What are the established synthetic routes for Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Condensation of a benzothiazole derivative (e.g., 2-chloromethylbenzothiazole) with a benzoate precursor containing a reactive pyrrolidinone group. For example, describes alkylation at the N-7 position of penillic acid using 2-(bromomethyl)benzo[d]thiazole, suggesting similar strategies for introducing the benzothiazole moiety .
  • Step 2 : Refluxing in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acid (e.g., glacial acetic acid) to promote esterification, as seen in for analogous benzothiazole derivatives .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with shifts for benzothiazole methylene protons (~δ 4.5–5.5 ppm) and pyrrolidinone carbonyl carbons (~δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical values), as demonstrated in for related benzothiazole-acetamide derivatives .
  • Infrared Spectroscopy (IR) : Identifies ester (C=O ~1700 cm⁻¹) and pyrrolidinone (amide I/II bands) functional groups .

Q. How can crystallographic data be obtained and interpreted for structural validation?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. highlights SHELX’s robustness for small-molecule crystallography, including handling twinned data .
  • Visualization : ORTEP-III (via a GUI like ORTEP-3) generates thermal ellipsoid diagrams to assess bond lengths/angles and validate stereochemistry .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Software : Use Glide (Schrödinger Suite) for flexible ligand docking. shows Glide’s accuracy in pose prediction (<1 Å RMSD in 50% of cases) via systematic conformational sampling and OPLS-AA force field optimization .
  • Target Selection : Prioritize proteins with known benzothiazole-binding pockets (e.g., kinases or DNA repair enzymes) based on structural analogs in .

Q. What experimental strategies assess the compound’s biological activity, such as anticancer potential?

  • Methodological Answer :
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. reports IC₅₀ determination for benzothiazole-triazine hybrids, emphasizing dose-response curves and triplicate replicates .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or flow cytometry for cell-cycle arrest, as in ’s evaluation of imidazo-thiazole derivatives .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodological Answer :
  • Modification Sites : Alter the pyrrolidinone ring (e.g., substituents at the 3-position) or benzothiazole methylene linker (e.g., alkyl vs. aryl groups). demonstrates how N-7 alkylation impacts bioactivity in penicillin derivatives .
  • Data Analysis : Use SwissADME () to predict logP, solubility, and bioavailability for derivatives .

Q. What protocols ensure stability and purity during storage and handling?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent ester hydrolysis or photodegradation, per TCI America’s safety guidelines for benzothiazole derivatives in .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, as in ’s quality control for dioxopyrrolidine esters .

Q. How can computational tools predict pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : SwissADME () estimates blood-brain barrier penetration, CYP450 interactions, and plasma protein binding .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., reactive pyrrolidinone groups) .

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